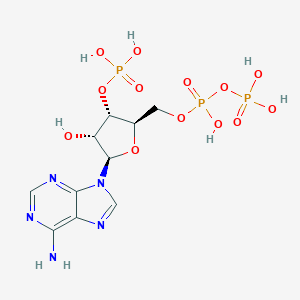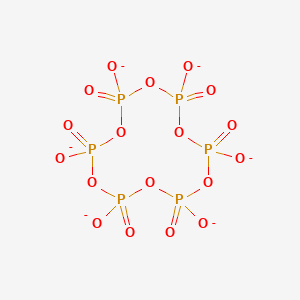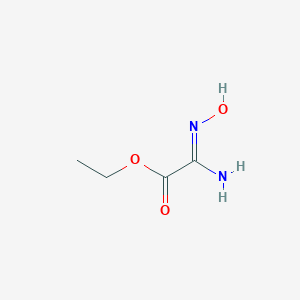
Bis(perfluorophenyl)bromophosphine
Vue d'ensemble
Description
Bis(perfluorophenyl)bromophosphine is a useful research compound. Its molecular formula is C12BrF10P and its molecular weight is 444.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Polyimides : A study by Jeong, Kim, and Yoon (2001) focused on the synthesis of novel diamine monomers containing fluorine and phosphine oxide, using a process that involved the Grignard reaction. These monomers were then used to prepare polyimides with various dianhydrides, resulting in materials with high thermal stability and good adhesive properties (Jeong, Kim, & Yoon, 2001).
Chemistry of Bis(pentafluorobenzyl) Phosphines : Krafczyk, Thönnessen, Jones, and Schmutzler (1997) investigated the reactions of pentafluorobenzyl magnesium bromide with phosphorus trichloride, leading to the production of various phosphine and phosphine oxide compounds. Their study also explored the structural aspects of these compounds through single-crystal X-ray diffraction studies (Krafczyk et al., 1997).
Catalytic Applications in Ethylene Dimerization : Koike, Kawakami, Maruya, Mizoroki, and Ozaki (1977) demonstrated the use of bis(triphenylphosphine)pentachlorophenyl(chloro)nickel(II) in conjunction with silver salt to catalyze ethylene dimerization, highlighting the potential applications of similar phosphine-based catalysts in industrial processes (Koike et al., 1977).
Synthesis of Metallofuran Compounds : Wouters, Avis, Elsevier, Kyriakidis, and Stam (1990) researched the reactions of bis(triphenylphosphine)(3-methylbuta-1,2dien-1-yl) metal(II) bromide with carbon monoxide, leading to the formation of unexpected metallofuran compounds. This study contributes to the understanding of complex reactions in organometallic chemistry (Wouters et al., 1990).
Arylation of Catalyst-Poisoning ortho-Sulfanyl Aryl Halides : Vasu, Hausmann, Saito, Yanagi, Yorimitsu, and Osuka (2017) investigated the palladium-catalyzed arylation of ortho-sulfanyl aryl halides, showing the ability to overcome the poisoning behavior of aryl sulfides in cross-coupling arylation. This research has implications for the synthesis of complex organic compounds (Vasu et al., 2017).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Bis(pentafluorophenyl)bromophosphine primarily targets compounds with activated C=C bonds . The compound interacts with these targets, leading to the synthesis of tertiary P,P-bis(pentafluorophenyl)phosphine oxides .
Mode of Action
The compound interacts with its targets through a process known as addition . This process involves the compound adding to compounds with activated C=C bonds . The addition proceeds rapidly and regiospecifically at the C=C bond of the substrate at room temperature in the absence of catalysts .
Biochemical Pathways
The biochemical pathways affected by Bis(pentafluorophenyl)bromophosphine are primarily related to the synthesis of P,P-bis(pentafluorophenyl)phosphine oxides . The compound’s action leads to the formation of these oxides, which can have various downstream effects depending on the specific context of their formation .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight (44499) and its specific chemical structure .
Result of Action
The primary result of Bis(pentafluorophenyl)bromophosphine’s action is the synthesis of tertiary P,P-bis(pentafluorophenyl)phosphine oxides . These compounds are formed through the addition of Bis(pentafluorophenyl)bromophosphine to compounds with activated C=C bonds .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Bis(pentafluorophenyl)bromophosphine. For instance, the addition process proceeds in anhydrous Et2O, a solvent in which the P-OH tautomeric form predominates . This suggests that the compound’s action can be influenced by the specific solvents used. , indicating that temperature and the presence of other chemical agents can also impact the compound’s action.
Propriétés
IUPAC Name |
bromo-bis(2,3,4,5,6-pentafluorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12BrF10P/c13-24(11-7(20)3(16)1(14)4(17)8(11)21)12-9(22)5(18)2(15)6(19)10(12)23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHFZAPZSABGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)Br)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12BrF10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338671 | |
| Record name | Phosphinous bromide, bis(pentafluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13648-79-8 | |
| Record name | Phosphinous bromide, bis(pentafluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis pentafluorophenyl bromophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


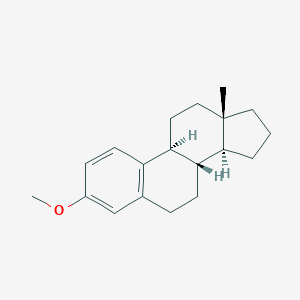



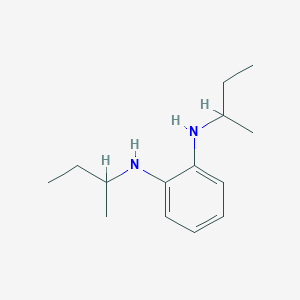
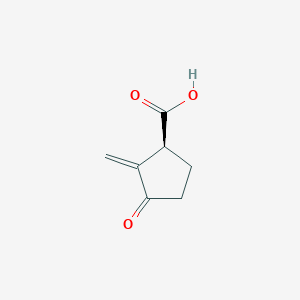



![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)
